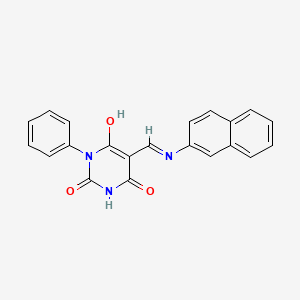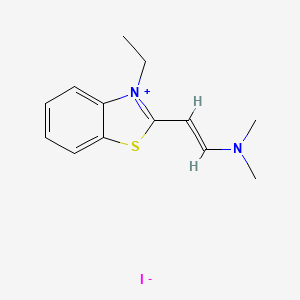
6-Hydroxy-5-(naphthalen-2-yliminomethyl)-1-phenylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5-(naphthalen-2-yliminomethyl)-1-phenylpyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a hydroxy group, a naphthyl group, and a phenyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(naphthalen-2-yliminomethyl)-1-phenylpyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of naphthalen-2-ylamine with a suitable aldehyde to form the corresponding Schiff base. This intermediate is then reacted with a pyrimidine derivative under controlled conditions to yield the target compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(naphthalen-2-yliminomethyl)-1-phenylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.
Reduction: Formation of naphthylamine derivatives.
Substitution: Formation of brominated or nitrated aromatic compounds.
Scientific Research Applications
6-Hydroxy-5-(naphthalen-2-yliminomethyl)-1-phenylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(naphthalen-2-yliminomethyl)-1-phenylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydroxy and imine groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-5-(phenyliminomethyl)-1-phenylpyrimidine-2,4-dione
- 6-Hydroxy-5-(naphthalen-1-yliminomethyl)-1-phenylpyrimidine-2,4-dione
- 6-Hydroxy-5-(naphthalen-2-yliminomethyl)-1-methylpyrimidine-2,4-dione
Uniqueness
6-Hydroxy-5-(naphthalen-2-yliminomethyl)-1-phenylpyrimidine-2,4-dione is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both naphthyl and phenyl groups attached to the pyrimidine ring enhances its potential for diverse applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-hydroxy-5-(naphthalen-2-yliminomethyl)-1-phenylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-19-18(13-22-16-11-10-14-6-4-5-7-15(14)12-16)20(26)24(21(27)23-19)17-8-2-1-3-9-17/h1-13,26H,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFIYAUCNYTWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6119919.png)
![2-[5-[(4-Methylpiperidin-1-yl)methyl]tetrazol-1-yl]-1-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]ethanone](/img/structure/B6119924.png)
![2-methyl-7-{[4-(1H-tetrazol-1-yl)phenoxy]acetyl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6119927.png)
![(NZ)-N-[(E)-4-(1H-indol-3-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B6119929.png)
![(3S*)-4-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethyl-2-piperazinone](/img/structure/B6119944.png)
![ethyl 4-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6119946.png)
![ETHYL 2-{3,5-DIMETHYL-4-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE](/img/structure/B6119953.png)
![N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(pyridin-2-yl)amino]methyl}benzamide](/img/structure/B6119956.png)

![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6119971.png)

![3-[1-[(E)-3-(furan-2-yl)prop-2-enyl]piperidin-3-yl]-N-methyl-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B6119981.png)

![2-cyclohexyl-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120000.png)
